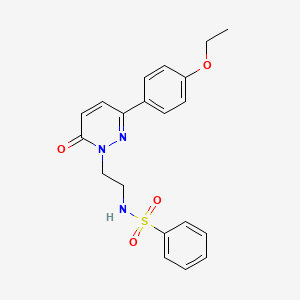

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

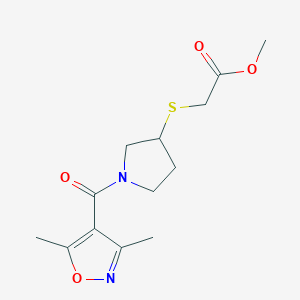

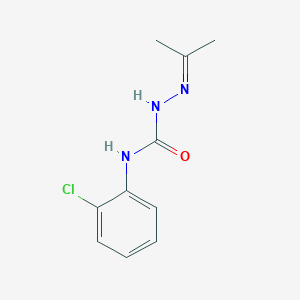

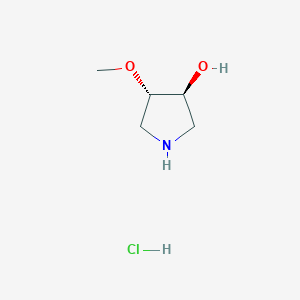

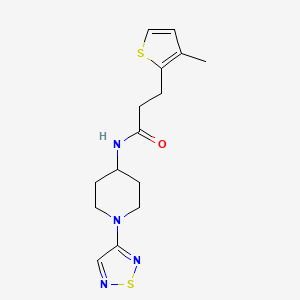

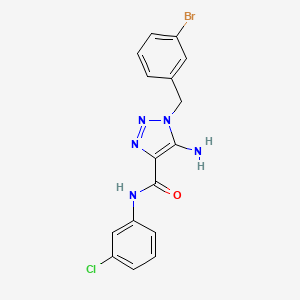

The compound “N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide” is a complex organic molecule. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and a benzenesulfonamide group, which is a common motif in pharmaceutical drugs . The ethoxyphenyl group attached to the pyridazine ring suggests that this compound might have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridazine ring, an ethoxyphenyl group, and a benzenesulfonamide group. These groups could potentially influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyridazine ring, for example, might undergo reactions with electrophiles or nucleophiles. The benzenesulfonamide group could potentially participate in acid-base reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ethoxy group could potentially increase the compound’s solubility in organic solvents .Applications De Recherche Scientifique

Antimicrobial Activity

A study by Sarvaiya, Gulati, and Patel (2019) synthesized arylazopyrazole pyrimidone clubbed heterocyclic compounds, evaluating them for antimicrobial activity against various bacteria and fungi. These compounds, closely related in structure due to the presence of a sulfonamide group, demonstrate the potential of such molecules in developing new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).

Anti-Inflammatory and Anticancer Properties

Küçükgüzel et al. (2013) explored the synthesis and characterization of celecoxib derivatives as possible agents with anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. This research illustrates the multifunctional potential of sulfonamide derivatives in treating various diseases and conditions, underscoring the versatility of sulfonamide compounds in drug development (Küçükgüzel et al., 2013).

Endothelin Receptor Antagonism

The research on TA-0201 by Ohashi, Nakamura, and Yoshikawa (1999) highlights the compound's role as a novel orally active non-peptide antagonist for endothelin (ET) receptors. This study provides insights into the therapeutic potential of sulfonamide derivatives in cardiovascular diseases, emphasizing their significance in developing treatments for conditions mediated by ET receptors (Ohashi, Nakamura, & Yoshikawa, 1999).

Antiproliferative Activity

Motavallizadeh et al. (2014) synthesized N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives and evaluated their antiproliferative activity against a panel of tumor cell lines. This study showcases the potential of sulfonamide compounds in the development of new anticancer agents, highlighting their ability to inhibit the proliferation of various cancer cell types (Motavallizadeh et al., 2014).

Enzyme Inhibition

Gul et al. (2016) investigated the synthesis and bioactivity studies on new benzenesulfonamides, focusing on their cytotoxicity, tumor specificity, and potential as carbonic anhydrase inhibitors. Their work emphasizes the role of sulfonamide derivatives in enzyme inhibition, offering a pathway to novel treatments for diseases where enzyme activity is a key factor (Gul et al., 2016).

Mécanisme D'action

The mechanism of action of this compound in biological systems would depend on its structure and the specific context in which it is used. For example, many drugs that contain a benzenesulfonamide group act as inhibitors of carbonic anhydrase, an enzyme involved in the regulation of pH and fluid balance in the body .

Propriétés

IUPAC Name |

N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4S/c1-2-27-17-10-8-16(9-11-17)19-12-13-20(24)23(22-19)15-14-21-28(25,26)18-6-4-3-5-7-18/h3-13,21H,2,14-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHAQVIXTILDSLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{[7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}acetic acid](/img/structure/B2979086.png)

![3-[2-nitro-1-(3,4,5-trimethoxyphenyl)ethyl]-2-phenyl-1H-indole](/img/structure/B2979099.png)

![5-(4-Methylpiperazin-1-yl)-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2979103.png)